Electronic Structure: XANES White Line Shift vs. Pd(II)
Palladium LIII X‑ray absorption near‑edge spectroscopy (XANES) reveals a definitive 2.0 eV shift of the white line to higher energy for K₂PdCl₆ relative to K₂PdCl₄ or (NH₄)₂PdCl₄ [1]. This shift quantifies the electronic difference between Pd(IV) and Pd(II) centers, confirming that K₂PdCl₆ provides a distinct local coordination geometry and higher effective nuclear charge on palladium.
| Evidence Dimension | Pd LIII white line energy shift |
|---|---|
| Target Compound Data | K₂PdCl₆ white line position (unspecified absolute energy) |
| Comparator Or Baseline | K₂PdCl₄ and (NH₄)₂PdCl₄ white line position |
| Quantified Difference | 2.0 eV higher for K₂PdCl₆ |
| Conditions | Pd LIII absorption spectra measured with a 50 cm bent-quartz crystal vacuum spectrograph |
Why This Matters
The 2.0 eV chemical shift directly correlates with altered redox behavior and ligand‑field stabilization, enabling predictable tuning of catalyst activation barriers that is unavailable with Pd(II) precursors.
- [1] Sham, T. K. (1985). Palladium LIII x-ray absorption-edge structures of K₂PdCl₆, K₂PdCl₄, (NH₄)₂PdCl₄, and trans-[Pd(NH₃)₂Cl₂]. The Journal of Chemical Physics, 82(5), 2191–2195. View Source
